An In-Depth Technical Guide to the Mechanism of Action of (+)-Anipamil Hydrochloride on L-type Calcium Channels
An In-Depth Technical Guide to the Mechanism of Action of (+)-Anipamil Hydrochloride on L-type Calcium Channels
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction
Voltage-gated L-type calcium channels (LTCCs), particularly the Cav1.2 subtype prevalent in cardiovascular tissue, are critical regulators of cardiac contractility and vascular smooth muscle tone.[1] Their central role in physiology has made them a key target for therapeutic intervention in cardiovascular diseases. The phenylalkylamines represent a major class of LTCC blockers, with verapamil being the prototypical agent. Anipamil, a structural analog of verapamil, distinguishes itself through a markedly prolonged duration of action.[2][3][4]
This technical guide provides a detailed examination of the mechanism of action of Anipamil on L-type calcium channels. The topic specifies the dextrorotatory enantiomer, (+)-Anipamil. It is crucial to note at the outset that the vast majority of published research refers to "anipamil" without specifying the stereoisomer, or has been conducted on the racemic mixture. Furthermore, for the broader phenylalkylamine class, the levorotatory (-)-enantiomer is consistently shown to be the more potent L-type calcium channel blocker.[5][6] Therefore, this guide will synthesize the established mechanism for the phenylalkylamine class, incorporate the specific data available for undifferentiated anipamil, and discuss the likely role and lower potency of the (+)-enantiomer based on established structure-activity relationships within this drug class.
The L-Type Calcium Channel: A State-Dependent Drug Target
The α1C subunit (Cav1.2) is the pore-forming core of the cardiac L-type calcium channel, containing the voltage sensor, the ion-conducting pore, and the binding sites for calcium channel blockers.[1] The channel's conformation is dynamic and dependent on the membrane potential, cycling through three principal states as conceptualized by the Modulated Receptor Hypothesis:
-
Resting State (R): Prevalent at negative, hyperpolarized membrane potentials. The channel is closed and available for activation.
-
Open State (O): Briefly occupied upon membrane depolarization, allowing Ca²⁺ influx.
-
Inactivated State (I): A non-conducting, closed state that channels enter following activation. This state is favored by prolonged depolarization.[7]
The differential affinity of drugs for these distinct conformational states is the foundation of their mechanism of action.
Core Mechanism: The Phenylalkylamine Modality
Anipamil, as a phenylalkylamine, shares a common mechanistic framework with verapamil. This mechanism is not a simple steric blockage but a sophisticated, state-dependent modulation of channel gating.
The Phenylalkylamine Binding Site
Phenylalkylamines access their receptor site from the intracellular side of the cell membrane.[5] Extensive mutagenesis and structural studies have identified the binding pocket within the central pore of the α1C subunit. Key interactions occur with amino acid residues located in the transmembrane segments S6 of domain III (IIIS6) and domain IV (IVS6).[5] Recent cryo-electron microscopy and computational models suggest that the positively charged amine group is stabilized within the inner pore, while the nitrile group may interact with a Ca²⁺ ion bound within the channel's selectivity filter, providing a structural basis for the drug's interaction.[8][9]
State-Dependent Blockade: A Preference for Active Channels
The cornerstone of the phenylalkylamine mechanism is its state-dependent affinity. These drugs exhibit a significantly higher affinity for the open (O) and, particularly, the inactivated (I) states of the LTCC compared to the resting (R) state.[7] This has two critical functional consequences:
-
Voltage-Dependent Block: Because the inactivated state is favored at more depolarized membrane potentials, the inhibitory potency of phenylalkylamines increases as the cell's resting membrane potential becomes less negative. This contributes to their relative selectivity for vascular smooth muscle, which has a more depolarized resting potential than cardiac myocytes.
-
Use-Dependent (Frequency-Dependent) Block: During rapid stimulation (e.g., a high heart rate), channels spend more time in the open and inactivated states and less time in the resting state. This increased residency in high-affinity states allows the drug to bind more effectively and accumulate its blocking effect with successive depolarizations. The drug effectively "traps" the channel in an inactivated, non-conducting state, and its slow dissociation from this state during the repolarized interval prevents the channel from fully recovering before the next stimulus.[10][11]
This dynamic process is visually represented in the state-dependent binding diagram below.
Caption: State-Dependent Binding of Anipamil.
Specific Pharmacology of Anipamil
While sharing the general phenylalkylamine mechanism, anipamil possesses distinct properties that differentiate it from verapamil.
Binding Affinity
Radioligand binding studies provide quantitative measures of a drug's affinity for its receptor. In competitive binding assays using cardiac membranes, anipamil was shown to competitively inhibit the binding of the phenylalkylamine radioligand (-)-[³H]-desmethoxyverapamil (D888), confirming its interaction with the same receptor site. However, its affinity was found to be lower than that of verapamil and other derivatives.
| Compound | Inhibition Constant (Ki) vs. (-)-[³H]-D888 | Source |
| (-)-D888 (desmethoxyverapamil) | 1.7 ± 0.4 nM | [Nayler, 1988] |
| Verapamil | 55 ± 11 nM | [Nayler, 1988] |
| Anipamil (isomer unspecified) | 471 ± 52 nM | [Nayler, 1988] |
| Table 1: Comparative binding affinities of phenylalkylamines at the L-type calcium channel receptor in rat cardiac membranes. |
Stereoselectivity: The Postulated Role of the (+)-Enantiomer
Stereochemistry is a critical determinant of pharmacological activity for phenylalkylamines. For verapamil, the (-)-enantiomer is approximately 10-fold more potent as a calcium channel blocker than the (+)-enantiomer.[6] This stereoselectivity is a hallmark of the interaction with the chiral binding site on the LTCC.
While direct experimental data comparing the enantiomers of anipamil are not available in the reviewed literature, the principle of stereoselectivity is a well-established class effect.[12] It is therefore highly probable that (+)-Anipamil is the less potent eutomer for L-type calcium channel blockade. Consequently, the primary therapeutic effects of racemic anipamil are likely attributable to the (-)-enantiomer. The (+)-isomer may contribute to other, off-target effects, but its direct contribution to LTCC blockade is expected to be minor.
The Long-Lasting Effect: A Mechanistic Enigma
A defining characteristic of anipamil is its prolonged duration of action. In isolated heart preparations, the negative inotropic effects of anipamil persist for over 12 hours after washout, whereas the effects of verapamil dissipate within 3 hours.[3] The molecular basis for this persistence is not fully elucidated but may be attributable to several factors:
-
Slow Dissociation Kinetics: Anipamil may have a significantly slower dissociation rate constant (k_off) from the inactivated channel state compared to verapamil. This would mean that once bound, it unbinds very slowly, prolonging the channel block even after the drug is removed from the extracellular space.
-
Physicochemical Properties: Anipamil is a more lipophilic molecule than verapamil. This increased lipid solubility could lead to its sequestration within the cell membrane, creating a local reservoir that allows for sustained binding to the channel receptor even after the perfusing solution is cleared of the drug.
Experimental Protocols for Mechanistic Characterization
To validate the mechanism of action and quantify the specific parameters for (+)-Anipamil, two primary experimental paradigms are essential: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the LTCC.
Objective: To determine the inhibition constant (Ki) of (+)-Anipamil hydrochloride for the phenylalkylamine binding site on L-type calcium channels.
Materials:
-
Tissue Source: Membrane preparations from rat cardiac ventricles or a cell line stably expressing the human Cav1.2 channel (e.g., HEK293).
-
Radioligand: (-)-[³H]-desmethoxyverapamil ((-)-[³H]-D888), a high-affinity phenylalkylamine ligand.
-
Test Compound: (+)-Anipamil hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled phenylalkylamine (e.g., 10 µM (-)-devapamil).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Glass fiber filters (e.g., Whatman GF/B), cell harvester/filtration manifold, liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet cellular debris. Resuspend the pellet and perform a high-speed centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Membrane preparation, assay buffer, and a fixed concentration of (-)-[³H]-D888 (typically at its Kd value, ~1-2 nM).
-
Non-specific Binding: Same as Total Binding, plus a saturating concentration of unlabeled competitor (e.g., 10 µM (-)-devapamil).
-
Competition Binding: Same as Total Binding, plus increasing concentrations of (+)-Anipamil (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate all tubes at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by adding ice-cold assay buffer and immediately filtering the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the membranes with bound radioligand while unbound ligand passes through.
-
Washing: Quickly wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding as a function of the log concentration of (+)-Anipamil.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of (+)-Anipamil that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the effect of (+)-Anipamil on the function (ion current) of L-type calcium channels in a living cell.
Objective: To characterize the voltage- and use-dependent block of L-type Ca²⁺ currents (I_Ca,L) by (+)-Anipamil.
Materials:
-
Cell Preparation: Isolated single ventricular myocytes or a cell line stably expressing Cav1.2.
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and eliminate Ca²⁺-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH adjusted to 7.2 with CsOH. (Cesium and TEA are used to block K⁺ channels).
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, data acquisition system.
Step-by-Step Methodology:
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with internal solution.
-
Cell Sealing and Whole-Cell Configuration:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.
-
-
Baseline Current Recording (Voltage-Dependence):
-
Hold the cell membrane at a hyperpolarized potential (e.g., -80 mV) where most channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit I_Ca,L and establish a baseline current-voltage (I-V) relationship.
-
-
Drug Application: Perfuse the cell with the external solution containing a known concentration of (+)-Anipamil.
-
Post-Drug Current Recording: Repeat the voltage-step protocol from step 3 to record the I-V relationship in the presence of the drug. Repeat for several concentrations to generate a dose-response curve.
-
Use-Dependence Protocol:
-
From a holding potential of -80 mV, apply a train of repeated depolarizing pulses (e.g., 200 ms pulses to +10 mV) at a specific frequency (e.g., 0.5 Hz vs. 2 Hz).
-
Measure the peak inward current for each pulse in the train. Use-dependent block is observed as a progressive reduction in the current amplitude during the train.
-
Perform this protocol at baseline and then in the presence of (+)-Anipamil.
-
-
Data Analysis:
-
IC50 Determination: For each voltage step, calculate the percent inhibition of current by different drug concentrations. Plot percent inhibition vs. drug concentration and fit with a Hill equation to determine the IC50.
-
Voltage-Dependence: Compare the IC50 values at different test potentials. A lower IC50 at more depolarized potentials indicates voltage-dependent block.
-
Use-Dependence: For the pulse-train protocol, plot the normalized peak current (each pulse's current divided by the first pulse's current) against the pulse number. A steeper decline in the presence of the drug demonstrates use-dependence.
-
Caption: Workflow for Patch-Clamp Electrophysiology.
Conclusion
The mechanism of action of anipamil on L-type calcium channels is consistent with its classification as a phenylalkylamine blocker. It acts from the intracellular side to induce a state-dependent block, with a clear preference for open and inactivated channels, resulting in characteristic voltage- and use-dependent inhibition. While its binding affinity appears lower than that of verapamil, its unique pharmacological profile is defined by a remarkably long duration of action, the molecular basis of which warrants further investigation.
The specific role of the (+)-Anipamil enantiomer remains presumptive. Based on the robust stereoselectivity of the phenylalkylamine class, it is forecast to be substantially less potent at the L-type calcium channel than its (-)-counterpart. A definitive characterization of (+)-Anipamil requires direct empirical evidence from the rigorous electrophysiological and biochemical protocols detailed in this guide. Such studies are essential for a complete understanding of its pharmacology and to fully rationalize the therapeutic profile of the racemic drug used in clinical practice.
References
-
Awasthi, A., & Yadav, A. (2007). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 119(5), 565-570. Available at: [Link]
-
Bar-Sef, A., Tikhonov, D. B., & Zhorov, B. S. (2020). Phenylalkylamines in calcium channels: computational analysis of experimental structures. Journal of Biomolecular Structure & Dynamics, 39(11), 3848-3860. Available at: [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Available at: [Link]
-
Hering, S., Berjukow, S., Mitterdorfer, J., Zangerl, C., & Timin, E. N. (2001). On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil. The Journal of general physiology, 118(4), 437–450. Available at: [Link]
- Hofmann, F., Lacinová, L., & Klugbauer, N. (1999). Voltage-gated calcium channels: from structure to function. Reviews of physiology, biochemistry and pharmacology, 139, 33-87.
-
Nayler, W. G. (1988). The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil. British journal of pharmacology, 94(2), 417–425. Available at: [Link]
-
Obejero-Paz, C. A., Gray, L. S., & Jones, S. W. (2008). State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. Molecular Pharmacology, 73(2), 599-608. Available at: [Link]
-
Raddino, R., Poli, E., Pela, G., & Cucchini, F. (1987). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Pharmacological research communications, 19(5), 331–341. Available at: [Link]
- Thoolen, M. J., Bohnen, S., Van Meel, J. C., Timmermans, P. B., & Van Zwieten, P. A. (1985). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Journal of cardiovascular pharmacology, 7(1), 14-20.
- Triggle, D. J. (2007). L-type calcium channels. Current pharmaceutical design, 13(23), 2325-2330.
-
Wikipedia. (2024). L-type calcium channel. Retrieved March 8, 2024, from [Link]
-
Zhang, Y., et al. (2014). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Korean Journal of Physiology & Pharmacology, 18(5), 429-436. Available at: [Link]
-
Pugsley, M. K., Ries, C. R., Guppy, L. J., Harvie, C. J., & Walker, M. J. (1995). Effects of anipamil, a long acting analog of verapamil, in pigs subjected to myocardial ischemia. Life sciences, 57(12), 1219–1231. Available at: [Link]
-
Curtis, M. J., & Walker, M. J. (1987). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British journal of pharmacology, 90(2), 399–406. Available at: [Link]
- Striessnig, J., Glossmann, H., & Catterall, W. A. (1990). Identification of a phenylalkylamine binding region within the alpha 1 subunit of skeletal muscle Ca2+ channels.
- Balke, C. W., & Wier, W. G. (1992). The kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. Journal of molecular and cellular cardiology, 24(7), 723-736.
-
Triggle, D. J. (2005). L-Type Calcium Channels. Current Pharmaceutical Design, 11(19), 2375-2387. Available at: [Link]
-
Deranged Physiology. (2020). Verapamil. Retrieved March 8, 2024, from [Link]
-
Hla, K. K., Henry, J. A., & Latham, A. N. (1985). Pharmacokinetics and pharmacodynamics of two formulations of verapamil. British journal of clinical pharmacology, 20(6), 661–664. Available at: [Link]
- Crumb, W. J., & Clarkson, C. W. (1990). A comparative analysis of bisaramil and verapamil: unraveling their calcium channel blocking activities. The Journal of pharmacology and experimental therapeutics, 255(2), 521-529.
- Kass, R. S., & Sanguinetti, M. C. (1984). Inactivation of calcium channel current in the calf cardiac Purkinje fiber. Evidence for voltage- and calcium-mediated mechanisms. The Journal of general physiology, 84(5), 705–726.
-
Bodi, I., Mikala, G., Koch, S. E., Akhter, S. A., & Schwartz, A. (2005). The L-type calcium channel in the heart: the beat goes on. The Journal of clinical investigation, 115(12), 3306–3317. Available at: [Link]
- Kim, M. S., Morii, T., Sun, L., Imredy, J. P., & Yue, D. T. (1993). Structural determinants of ion selectivity in voltage-gated Ca2+ channels.
-
Pugsley, M. K., et al. (1995). Effects of anipamil, a long acting analog of verapamil, in pigs subjected to myocardial ischemia. Life Sciences, 57(12), 1219-1231. Available at: [Link]
- Balke, C. W., Rose, W. C., Marban, E., & Wier, W. G. (1992). Macroscopic and unitary properties of L-type calcium channels in guinea pig ventricular myocytes. The American journal of physiology, 262(5 Pt 2), H1566–H1578.
-
Curtis, M. J., & Walker, M. J. (1987). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British Journal of Pharmacology, 90(2), 399-406. Available at: [Link]
Sources
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of anipamil, a long acting analog of verapamil, in pigs subjected to myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylalkylamines in calcium channels: computational analysis of experimental structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmedchem.com [jmedchem.com]
